molecular formula C16H12N4 B14060056 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-54-9

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14060056
CAS No.: 824394-54-9
M. Wt: 260.29 g/mol
InChI Key: PCSGGIHZZMPECM-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the cyclization of aromatic aldehydes with o-phenylenediamine in the presence of suitable catalysts and solvents. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the rings.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with various molecular targets. It can bind to enzymes, inhibiting their activity, which is crucial for its antimicrobial and anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its broad spectrum of biological activities.

    Imidazole: Widely used in pharmaceuticals and as a ligand in coordination chemistry.

    2-Phenylbenzimidazole: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to its dual-ring structure, combining the properties of both benzimidazole and imidazole. This duality enhances its potential for diverse biological activities and makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

824394-54-9

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H12N4/c1-2-6-12(11(5-1)15-17-9-10-18-15)16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)(H,19,20)

InChI Key

PCSGGIHZZMPECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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